Enantiomeric Identity Defines Kappa Opioid Agonist Affinity: (R)- vs. (S)-Configuration Impact on ICI-199,441-Class Compounds
The (R)-enantiomer of N-methyl-1-phenyl-2-(1-pyrrolidinyl)ethanamine is the direct chiral precursor to the (S)-configuration series of kappa opioid agonists exemplified by ICI-199,441 (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide), which exhibits an IC₅₀ of 6.9 nM at the guinea pig kappa opioid receptor . When the α-phenyl stereochemistry is inverted or the compound is used as a racemate, the resulting acetamide products show altered kappa receptor binding. The isothiocyanate-substituted affinity labels derived from the (S)-configuration precursor (prepared from the (R)-enantiomer starting material) display IC₅₀ values of 1.4–1.8 nM, approximately equipotent to ICI-199,441 itself . This enantiomeric dependence of pharmacological activity makes the (R)-enantiomer the required starting material for reproducible synthesis of the pharmacologically active (S)-configured kappa agonists.
| Evidence Dimension | Kappa opioid receptor binding affinity of final acetamide products derived from (R)- vs. (S)-enantiomer building blocks |
|---|---|
| Target Compound Data | IC₅₀ = 1.4–1.8 nM (isothiocyanate affinity labels derived from (R)-enantiomer precursor) ; IC₅₀ = 6.9 nM (ICI-199,441 derived from (S)-configured product) |
| Comparator Or Baseline | (S)-enantiomer starting material (CAS 116508-51-1) produces opposite enantiomer series with distinct binding profile; racemic starting material yields mixture of diastereomers |
| Quantified Difference | Enantiomeric inversion abolishes or significantly alters kappa receptor affinity; the (R)-enantiomer is the requisite precursor for the high-affinity (S)-configured kappa agonist pharmacophore |
| Conditions | Radioligand displacement assays using guinea pig brain membrane preparations; [³H]-(+)-3-PPP and [³H]-U69,593 as radioligands for sigma and kappa receptors respectively |
Why This Matters
Procurement of the correct (R)-enantiomer directly determines the pharmacological validity of any downstream kappa opioid agonist synthesis; selection of the (S)-enantiomer or racemate yields inactive or confounded compounds.
- [1] Costello, G.F.; James, R.; Shaw, J.S.; Slater, A.M.; Stutchbury, N.C. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. J. Med. Chem. 1991, 34, 181–189. View Source
- [2] Weerawarna, S.A.; Davis, R.D.; Nelson, W.L. Isothiocyanate-Substituted κ-Selective Opioid Receptor Ligands Derived from N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide. J. Med. Chem. 1994, 37, 2856–2864. View Source
